InChI=1S/C7H6F2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file .
2,4-Difluoroanisole can be synthesized from various starting materials, including fluorinated aromatic compounds. It is classified as an aromatic ether due to the presence of the methoxy group. The fluorine substituents enhance its reactivity and stability, making it a valuable intermediate in organic synthesis.
The synthesis of 2,4-difluoroanisole can be accomplished through several methods:
2,4-Difluoroanisole participates in various chemical reactions:
The mechanism by which 2,4-difluoroanisole exerts its chemical reactivity involves several pathways:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: